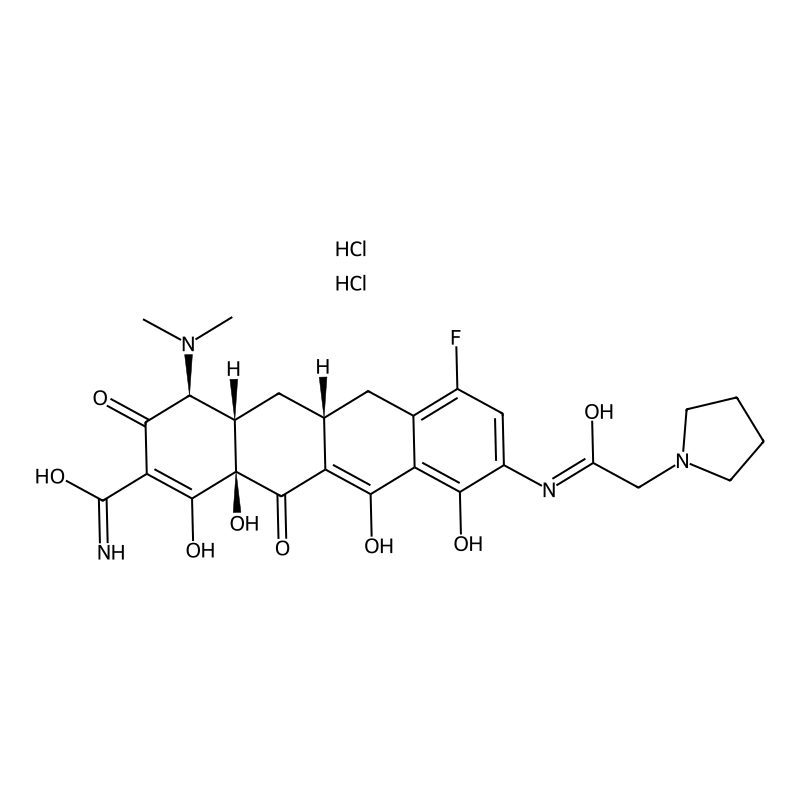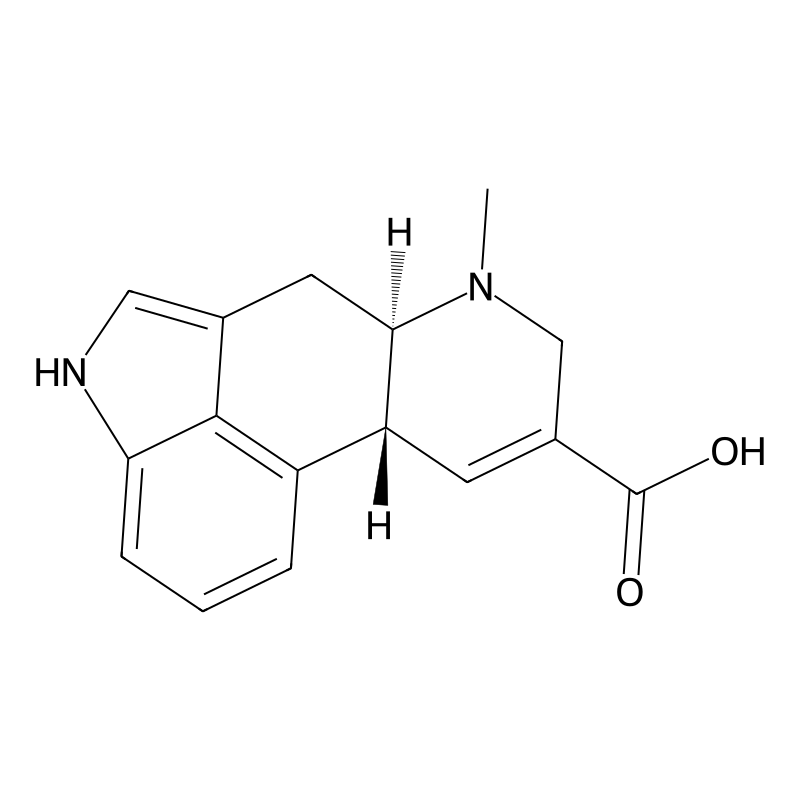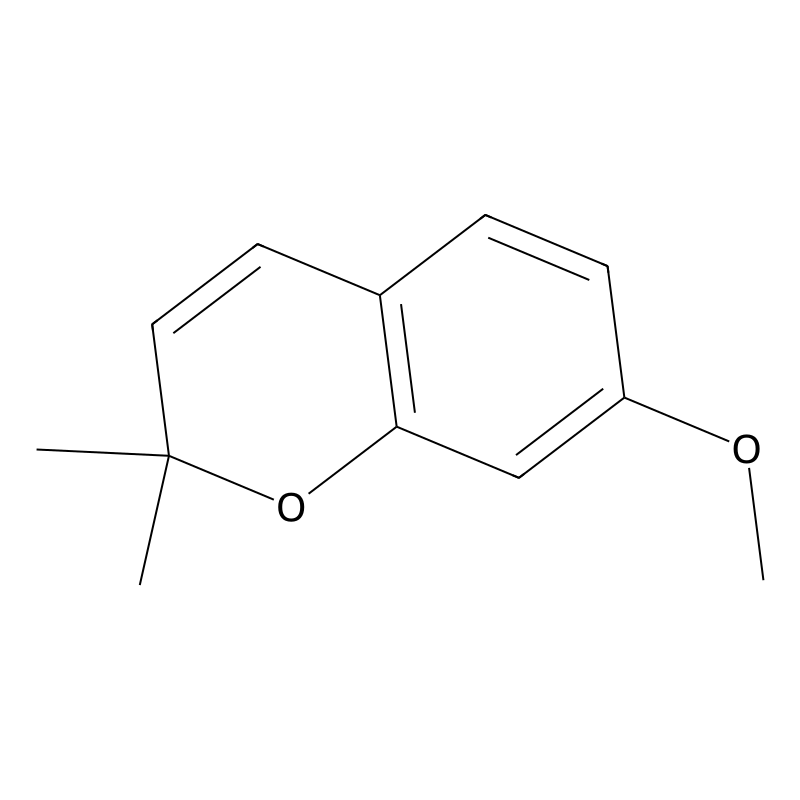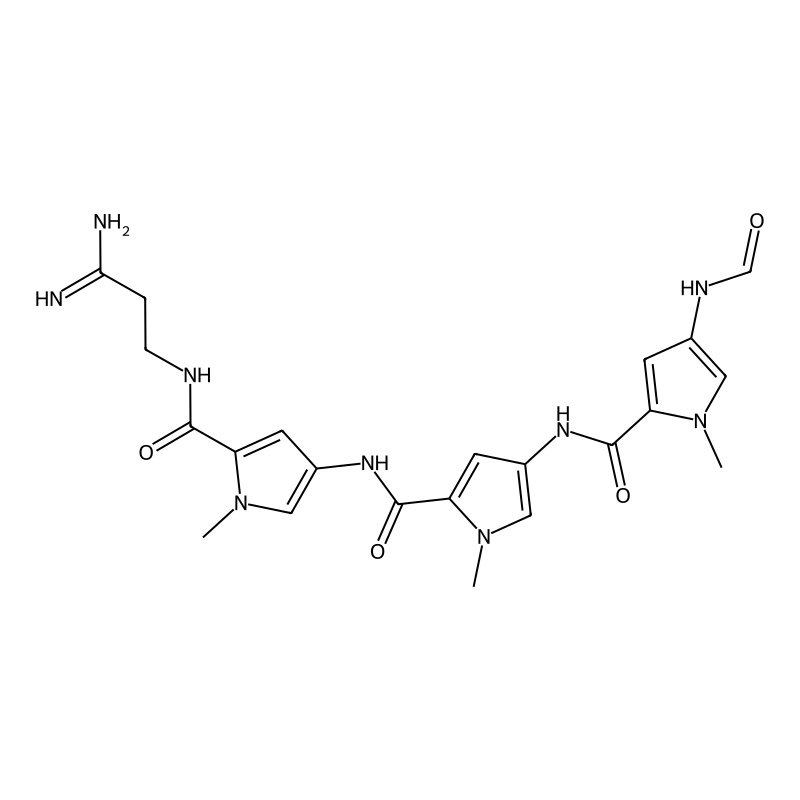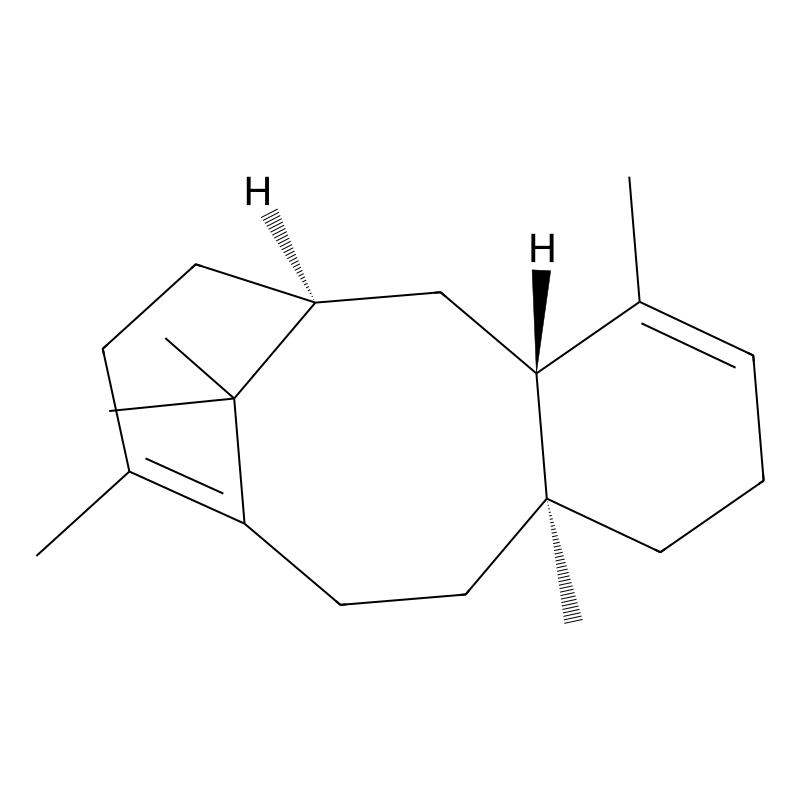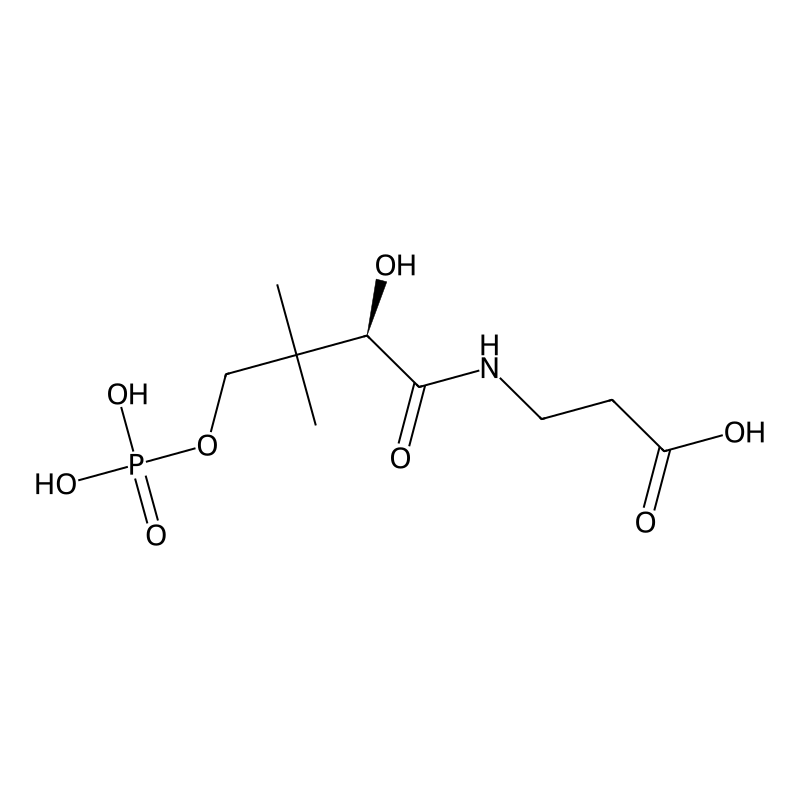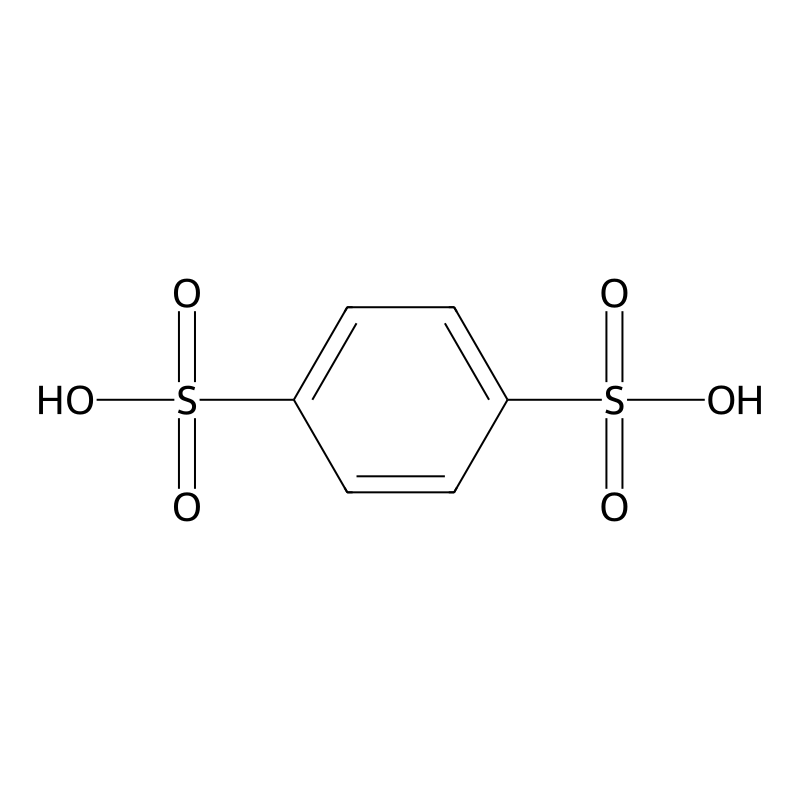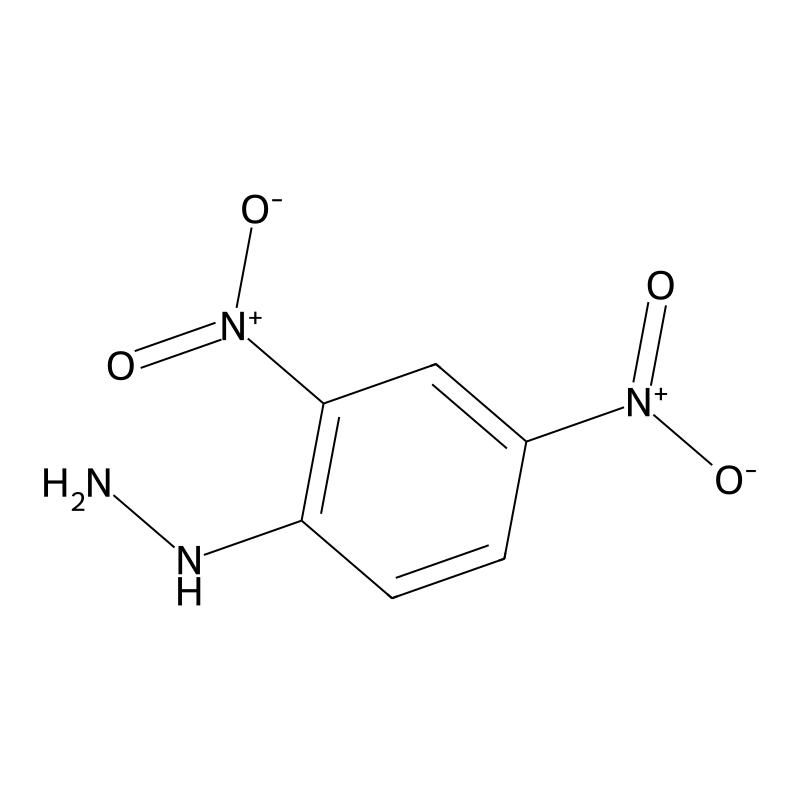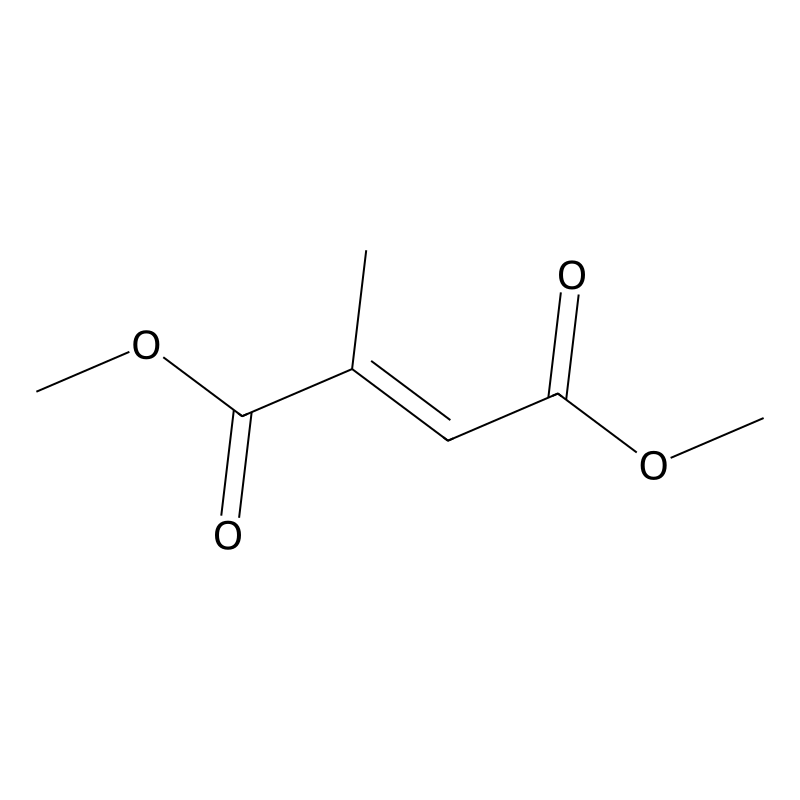1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile
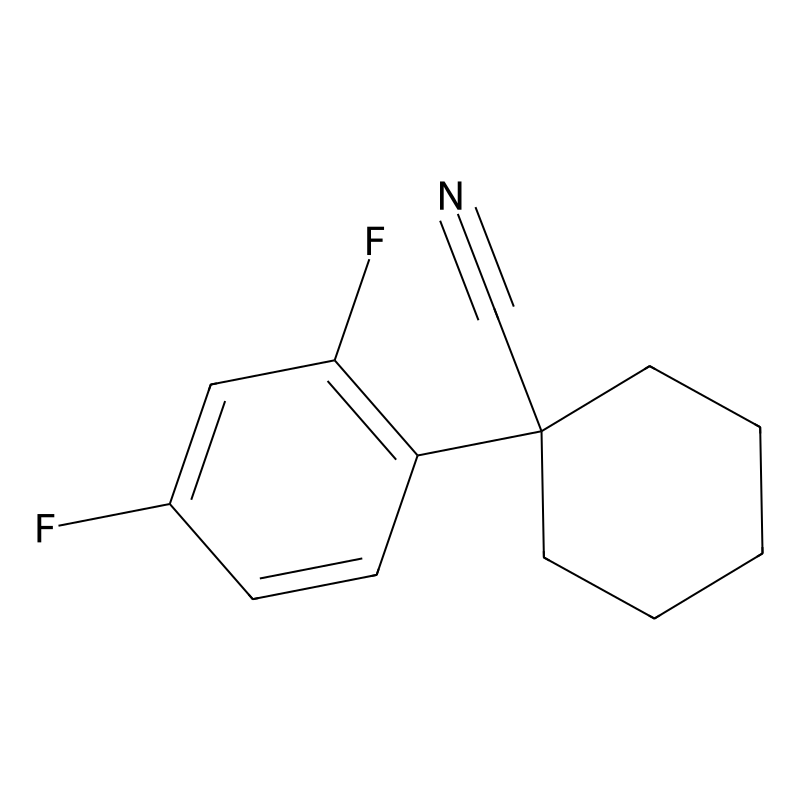
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Information on the specific compound 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile is scarce in scientific literature. Our analysis will focus on what can be gleaned from its structure and potential similarities to related compounds.
Origin - Scientific literature does not provide a definitive origin for this specific molecule. Fluorinated aromatic nitriles are often synthesized for investigation in medicinal chemistry or material science.
Significance - The presence of a difluorophenyl group and a nitrile group suggests potential for applications in these areas. However, without specific research data, it is impossible to determine its current significance.
Molecular Structure Analysis
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile consists of three key moieties:
- Cyclohexane ring: A six-membered saturated hydrocarbon ring providing a rigid and hydrophobic core [].
- 2,4-Difluorophenyl group: An aromatic ring with fluorine atoms at positions 2 and 4. Fluorine substitution can alter electronic properties and lipophilicity.
- Nitrile group (C≡N): A polar functional group known for its reactivity and potential for hydrogen bonding.
Chemical Reactions Analysis
- Nucleophilic substitution reactions: The nitrile group can act as an electrophile susceptible to attack by nucleophiles.
- Reduction reactions: The nitrile group can be reduced to a primary amine under appropriate conditions.
- Aromatic substitution reactions: The difluorophenyl ring might undergo halogenation or other electrophilic aromatic substitution reactions depending on the reaction conditions.
Physical And Chemical Properties Analysis
- Physical properties: Solid at room temperature with a relatively high melting point due to the rigid cyclohexane ring. Poor solubility in water due to the hydrophobic nature of the molecule.
- Chemical properties: Relatively stable due to the aromatic ring and the carbon-carbon triple bond. The presence of the nitrile group makes it a weak acid.
There is no scientific literature available on the mechanism of action of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile.
- Potential for toxicity: Aromatic nitriles can be harmful if ingested, inhaled, or absorbed through the skin.
- Flammability: The compound likely has moderate flammability due to the presence of the aromatic ring and the carbon-carbon triple bond.
- Irritating properties: The nitrile group can be irritating to the eyes, skin, and respiratory system.
Medicinal Chemistry
The presence of the nitrile group (C≡N) and the difluorophenyl ring suggests potential for this molecule to be investigated for its biological activity. Nitrile groups can participate in various interactions with biological molecules, while the difluorophenyl ring can enhance binding affinity and improve drug metabolism properties [, ].
Material Science
The cyclohexane ring provides a rigid scaffold, while the difluorophenyl group can introduce interesting electronic properties. This combination could be of interest for researchers developing new materials with specific functionalities, such as liquid crystals or organic semiconductors [, ].
Organic Synthesis
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile could serve as a building block for the synthesis of more complex molecules with desired properties. The nitrile group can be readily transformed into various other functional groups, making it a versatile intermediate in organic chemistry [].
